Folipastatin

Vue d'ensemble

Description

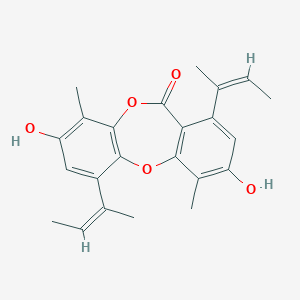

La folipastatine est un composé depsidonique connu pour son inhibition puissante de la phospholipase A2. Il est produit par les champignons Aspergillus unguis et Wicklowia aquatica. La formule moléculaire de la folipastatine est C23H24O5, et elle a une masse molaire de 380,44 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La folipastatine est généralement isolée du bouillon de fermentation d'Aspergillus unguis. Le processus implique une extraction par solvant suivie d'une série de techniques chromatographiques et de recristallisation. La structure chimique de la folipastatine est élucidée à l'aide de méthodes spectroscopiques telles que la résonance magnétique nucléaire du proton et la spectroscopie de résonance magnétique nucléaire du carbone-13 .

Méthodes de production industrielle : La production industrielle de la folipastatine implique une fermentation à grande échelle d'Aspergillus unguis dans des conditions contrôlées. Le bouillon de fermentation est ensuite traité pour extraire et purifier la folipastatine en utilisant l'extraction par solvant et les techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La folipastatine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants:

Oxydation : La folipastatine peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : La réduction de la folipastatine peut être réalisée en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquant la folipastatine utilisent généralement des réactifs tels que les halogènes ou les nucléophiles en conditions basiques ou acides.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites de la folipastatine .

4. Applications de la recherche scientifique

La folipastatine a un large éventail d'applications de recherche scientifique :

Chimie : La folipastatine est utilisée comme composé modèle dans l'étude de la chimie des depsidones et de sa réactivité.

Biologie : Elle est utilisée pour étudier l'inhibition de la phospholipase A2 et ses effets sur les processus cellulaires.

Médecine : Les effets inhibiteurs de la folipastatine sur la phospholipase A2 en font un candidat potentiel pour les thérapies anti-inflammatoires et anticancéreuses.

Industrie : La folipastatine est utilisée dans le développement de nouveaux médicaments et comme outil biochimique dans diverses applications industrielles

5. Mécanisme d'action

La folipastatine exerce ses effets en inhibant l'enzyme phospholipase A2. Cette enzyme est impliquée dans l'hydrolyse des phospholipides, conduisant à la libération de l'acide arachidonique, un précurseur des médiateurs pro-inflammatoires. En inhibant la phospholipase A2, la folipastatine réduit la production de ces médiateurs, exerçant ainsi des effets anti-inflammatoires .

Composés similaires:

Niduline : Un autre composé depsidonique ayant des effets inhibiteurs similaires sur la phospholipase A2.

Aspergillomarasmine : Un composé produit par les espèces d'Aspergillus ayant des activités biologiques similaires.

Unicité de la folipastatine : La folipastatine est unique en raison de sa structure spécifique et de son inhibition puissante de la phospholipase A2. Sa production par Aspergillus unguis et Wicklowia aquatica la distingue également des autres composés similaires .

Applications De Recherche Scientifique

Antimicrobial Properties

Folipastatin exhibits significant antimicrobial activity against various pathogenic organisms. Research has demonstrated its effectiveness against both bacterial and fungal strains.

- Bacterial Activity : this compound has shown potent activity against vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicated minimal inhibitory concentration (MIC) values comparable to established antibiotics, making it a promising candidate for developing new antimicrobial agents .

- Fungal Activity : The compound also displays antifungal properties, with studies reporting MIC values against pathogenic yeasts such as Candida neoformans that are on par with conventional antifungal treatments like amphotericin B .

Anticancer Potential

This compound has been investigated for its cytotoxic effects on various cancer cell lines:

- Cytotoxicity Studies : In assays against human cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values indicating strong efficacy. For instance, it showed potent activity against the A549 lung cancer cell line .

- Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is required to elucidate these mechanisms fully .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of this compound:

- Inhibition of Inflammatory Mediators : this compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophage models. This suggests its potential use in treating inflammatory diseases and conditions where modulation of immune response is beneficial .

Environmental Applications

This compound's role extends into environmental science, particularly in bioremediation:

- Heavy Metal Removal : Research indicates that compounds produced by Aspergillus unguis, including this compound, can aid in the removal of heavy metals from contaminated environments. This application is crucial for developing sustainable methods to address pollution and improve soil health .

Case Study 1: Antimicrobial Efficacy

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Case Study 3: Anti-inflammatory Activity

Mécanisme D'action

Folipastatin exerts its effects by inhibiting the enzyme phospholipase A2. This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory mediators. By inhibiting phospholipase A2, this compound reduces the production of these mediators, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Nidulin: Another depsidone compound with similar inhibitory effects on phospholipase A2.

Aspergillomarasmine: A compound produced by Aspergillus species with similar biological activities.

Uniqueness of Folipastatin: this compound is unique due to its specific structure and potent inhibition of phospholipase A2. Its production by Aspergillus unguis and Wicklowia aquatica also distinguishes it from other similar compounds .

Activité Biologique

Folipastatin is a depsidone compound derived from the marine fungus Aspergillus unguis. Its biological activity has been the subject of various studies, particularly focusing on its effects on sterol O-acyltransferase (SOAT) isozymes, cytotoxicity against cancer cell lines, anti-inflammatory properties, and potential applications in drug development. This article summarizes key findings from recent research, including data tables and case studies that illustrate the compound's biological significance.

Structure and Isolation

This compound was isolated from the culture broth of Aspergillus unguis using solvent extraction and high-performance liquid chromatography (HPLC). Its structure was characterized through various spectroscopic techniques, including NMR and mass spectrometry. The compound is part of a larger family of secondary metabolites produced by this fungus, which also includes other depsidones like unguinol and nornidulin .

1. Inhibition of Sterol O-Acyltransferase (SOAT)

This compound exhibits significant inhibitory activity against SOAT1 and SOAT2 isozymes. The IC50 values for this compound have been reported in various assays:

| Isozyme | IC50 (μM) | Selectivity Index |

|---|---|---|

| SOAT1 | 2.0 - 16 | -0.15 to 0.88 |

| SOAT2 | 2.0 - 16 | -0.15 to 0.88 |

These values indicate a dual-type inhibition pattern, suggesting that this compound could be a potential candidate for developing anti-atherosclerotic agents due to its role in cholesterol regulation .

2. Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated cytotoxic effects against various cancer cell lines. In one study, it was evaluated alongside several known compounds for its ability to inhibit cell growth:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 6.2 |

| KB | 4.5 |

These values indicate that this compound exhibits potent cytotoxicity comparable to standard chemotherapeutic agents like adriamycin .

3. Anti-Inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. It inhibits the production of inflammatory mediators such as IL-6 and iNOS in LPS-induced macrophages, suggesting its potential use in treating inflammatory diseases .

Case Study: Drug Development

NashBio has conducted various case studies utilizing compounds like this compound to explore their therapeutic potential in drug discovery:

- Objective : Identify novel drug targets using metabolic profiling.

- Methodology : Leveraged extensive datasets to analyze the effects of this compound on disease models.

- Outcome : Insights gained from these studies have guided further research into the development of new therapeutics targeting SOAT isozymes.

This case study exemplifies how compounds like this compound can be integrated into broader drug discovery frameworks, enhancing understanding of their mechanisms and potential applications .

Propriétés

IUPAC Name |

1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMKBGPTPXPMBH-OXAWKVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139959-71-0 | |

| Record name | Folipastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139959710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOLIPASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E323392EAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Folipastatin and where is it found?

A1: this compound is a natural compound with a depsidone carbon skeleton []. It was originally isolated from the fermentation broth of the fungus Aspergillus unguis []. More recently, it was also discovered in a newly described freshwater fungus called Wicklowia aquatica [].

Q2: What is the known biological activity of this compound?

A2: this compound has been identified as an inhibitor of phospholipase A2 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.